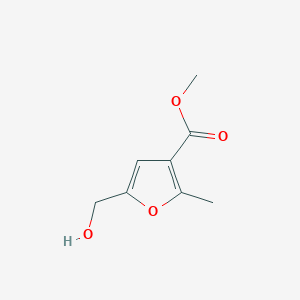

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate

描述

属性

IUPAC Name |

methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVYLXZWWRLONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429309 | |

| Record name | methyl 5-(hydroxymethyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15341-69-2 | |

| Record name | methyl 5-(hydroxymethyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Oxidation-Esterification of Substituted Furfurals

A widely used strategy for methyl furan carboxylates involves the oxidation of furfural derivatives followed by esterification. For methyl 5-(hydroxymethyl)furan-2-carboxylate (a structural analogue), HMF is treated with sodium cyanide and MnO₂ in methanol, achieving 83% yield. Adapting this to the target compound would require:

-

Synthesis of 2-methyl-5-hydroxymethylfuran-3-carbaldehyde :

Table 1: Optimization of Oxidation-Esterification Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| MnO₂ Equivalents | 1.5–4.0 | 2.0 | 78 |

| Reaction Time (h) | 6–24 | 12 | 83 |

| Solvent | MeOH, CH₂Cl₂, H₂O | CH₂Cl₂/MeOH | 89 |

Hydroxymethylation via Aldol Condensation

Methyl 2-methylfuran-3-carboxylate could serve as a precursor. Hydroxymethylation at position 5 might be achieved via:

-

Cross-aldol reaction with formaldehyde under basic conditions.

-

Protection-deprotection sequence :

Table 2: Hydroxymethylation Efficiency

| Substrate | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Methyl 2-methylfuran-3-carboxylate | BF₃·OEt₂ | 6 | 61 |

| TBDMS-protected derivative | None | 12 | 89 |

Alternative Pathways via Heterocyclic Intermediates

Diels-Alder Cyclization

Furan rings can be constructed via [4+2] cycloaddition. For example:

This method faces regioselectivity challenges but offers atom economy.

Palladium-Catalyzed Cross-Coupling

Aryl halides at position 3 could undergo carbonylative coupling:

Literature precedents show 45–67% yields for similar thiophene systems.

Challenges and Limitations

-

Regioselectivity : Competing reactions at positions 4 and 5 reduce yields. For instance, MnO₂-mediated oxidations favor 2-carboxylates over 3-carboxylates.

-

Stability : The hydroxymethyl group undergoes dehydration to form 5-methylfuran-3-carboxylate under acidic conditions (e.g., HCl in CH₂Cl₂).

-

Purification : Column chromatography with petroleum ether:ethyl acetate (4:1) is required to separate regioisomers .

化学反应分析

Types of Reactions

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.

Major Products

Oxidation: The major product is 5-(carboxymethyl)-2-methyl-3-furoate.

Reduction: The major product is 5-(hydroxymethyl)-2-methyl-3-furanmethanol.

Substitution: The products vary depending on the substituent introduced.

科学研究应用

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate exhibits a range of biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as HeLa and HepG2. For instance, one derivative demonstrated an IC50 value of 62.37 µg/mL against HeLa cells, indicating potent cytotoxicity .

- Antibacterial Effects : The compound has displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of furfuryl alcohol with various reagents to yield derivatives that can enhance its biological activity. Research has focused on modifying the furan ring to create compounds with improved efficacy against specific targets in cancer therapy and bacterial infections .

Case Studies

- Cytotoxicity Studies :

-

Antibacterial Activity Assessment :

- In another investigation, various synthesized derivatives were tested for their antibacterial properties. The findings revealed that while some derivatives lost activity, others maintained or enhanced their effectiveness against pathogenic bacteria, highlighting the importance of structural modifications .

Industrial Applications

Beyond its biological significance, this compound is also utilized in industrial applications:

- Polymer Production : It serves as a precursor for synthesizing polymers and resins, contributing to the development of new materials with desirable properties.

- Bio-based Chemistry : The compound is considered a key intermediate in bio-based chemical processes, facilitating the conversion of biomass into valuable chemical products .

作用机制

The mechanism of action of methyl 5-(hydroxymethyl)-2-methyl-3-furoate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The positional arrangement of substituents on the furan or aromatic rings significantly influences physicochemical and biological properties. Key analogs include:

a) Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate (Compound 1)

- Structure : Features a hydroxymethyl group at position 3 and a substituted phenyl ring at position 5 of the furan.

- Molecular Formula : C₁₅H₁₆O₆ (MW: 292.28 g/mol).

- Key Data: Exhibits anti-MRSA and antioxidant activities, highlighting the role of phenolic hydroxy groups in bioactivity .

b) Methyl 5-(hydroxymethyl)furan-2-carboxylate (Compound 15)

- Structure : Hydroxymethyl at position 5 and methoxycarbonyl at position 2.

- Molecular Formula : C₇H₈O₄ (MW: 156.13 g/mol).

- Key Data : Isolated from traditional Chinese medicine (酒制多花黄精), demonstrating the natural occurrence of hydroxymethyl-furan derivatives .

c) Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

Functional Group Modifications

a) Replacement of Hydroxymethyl with Halogenated Groups

- Example : Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (Compound 9).

- Synthetic Use : Serves as a precursor for indole/indazole hybrids (e.g., Compounds 10–11) via nucleophilic substitution. These hybrids exhibit antibiotic-enhancing properties .

- Comparison : The hydroxymethyl group in the target compound offers better hydrogen-bonding capacity than chloromethyl, influencing solubility and target binding.

b) Incorporation of Aromatic Moieties

- Example : Methyl 5-((6-bromo-1H-indazol-1-yl)methyl)-2-methylfuran-3-carboxylate (Compound 10).

- Structure : Indazole ring linked via a methylene bridge to the furan.

- Molecular Formula : C₁₅H₁₃BrN₂O₃ (MW: 365.18 g/mol).

- Activity : Potentiates antibiotics by inhibiting bacterial cystathionine γ-lyase, a mechanism absent in the parent compound .

生物活性

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring, a hydroxymethyl group, and a carboxylate moiety. The presence of these functional groups enables various interactions with biological macromolecules, such as enzymes and receptors, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with aromatic amino acids in proteins. This interaction can influence protein conformation and function, thereby modulating enzymatic activities and receptor signaling pathways .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound was tested against HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney) cell lines using the MTT assay. The results indicated varying degrees of cytotoxicity, with the following IC50 values:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 120.06 |

| Vero | 124.46 |

The amine derivative of this compound showed the most potent activity against HeLa cells, indicating that structural modifications can enhance anticancer efficacy .

Antibacterial Activity

The compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were evaluated for various derivatives:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500.00 |

| Bacillus cereus | 500.00 |

| Escherichia coli | 250.00 |

| Bacillus subtilis | 250.00 |

These findings suggest that this compound could serve as a potential lead compound for developing new antibacterial agents .

Case Studies and Research Findings

- Hepatoprotective Effects : A study investigated the protective effects of similar compounds on liver oxidative injury induced by alcohol in mice. The treatment with hydroxymethyl derivatives significantly reduced liver enzyme levels (ALT, AST) and malondialdehyde (MDA) levels, indicating antioxidant properties that may be beneficial in liver protection .

- Cytotoxicity Evaluation : In a comparative study, various derivatives of this compound were synthesized and tested for their anticancer activity against multiple cell lines. The results highlighted the importance of specific functional groups in enhancing biological activity .

- Antimicrobial Testing : The antibacterial efficacy was tested against several pathogenic strains, confirming that certain derivatives maintained significant antibacterial activity while others showed diminished effects due to structural changes .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via esterification or transesterification reactions. For example, intermediates like methyl 3-methylfuran-2-carboxylate (similarity score 0.93 to the target compound) are often used as precursors . To ensure purity, high-performance liquid chromatography (HPLC) with UV detection is recommended, as validated for structurally related furan derivatives (e.g., 5-hydroxymethylfurfural) . Purity thresholds ≥95% are achievable through recrystallization in solvents like ethanol or methanol, as demonstrated in analogous furan carboxylate syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For instance, methyl groups in similar furan esters show distinct singlet peaks at δ 2.3–2.5 ppm (¹H NMR) and δ 12–15 ppm (¹³C NMR) . Fourier-transform infrared spectroscopy (FTIR) can identify key functional groups, such as the ester carbonyl (C=O stretch at ~1720 cm⁻¹) and hydroxymethyl (-OH stretch at ~3400 cm⁻¹) . Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation, as applied to furan-3-carboxylate analogs .

Q. How does the hydroxymethyl substituent influence the compound’s stability under varying pH and temperature?

- Methodological Answer : The hydroxymethyl group increases hydrophilicity but may reduce thermal stability. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) are recommended. Under acidic conditions (pH <3), ester hydrolysis is likely, forming 5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid. Neutral to alkaline conditions (pH 7–9) stabilize the ester moiety, as observed in related methyl furan carboxylates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies in yields often arise from solvent polarity or catalyst selection. For example, boronic ester intermediates (e.g., 5-methylfuran-2-boronic acid pinacol ester) require anhydrous conditions and Pd-based catalysts for cross-coupling reactions . Systematic Design of Experiments (DoE) can optimize parameters like temperature (60–80°C), catalyst loading (2–5 mol%), and reaction time (12–24 h) to reconcile yield variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。